molecular formula C20H18O6 B12431624 (+)-Hydroxytuberosone

(+)-Hydroxytuberosone

Cat. No.: B12431624
M. Wt: 354.4 g/mol
InChI Key: PDSPTIAGLVOKKO-UUKMXZOPSA-N
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Description

(+)-Hydroxytuberosone is a naturally occurring compound found in certain plant species It is known for its unique chemical structure and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Hydroxytuberosone typically involves several steps, starting from readily available starting materials. One common synthetic route includes the use of specific reagents and catalysts to achieve the desired stereochemistry. The reaction conditions often involve controlled temperatures and pH levels to ensure the purity and yield of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(+)-Hydroxytuberosone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

(+)-Hydroxytuberosone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Researchers study its effects on cellular processes and its potential as a natural product with biological activity.

    Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (+)-Hydroxytuberosone involves its interaction with specific molecular targets and pathways within biological systems. It may exert its effects by modulating enzyme activity, influencing signal transduction pathways, or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

(+)-Hydroxytuberosone can be compared with other similar compounds, such as:

    Tuberosone: A related compound with a similar structure but different stereochemistry.

    Hydroxytuberoside: Another related compound with additional functional groups.

    Tuberoside: A compound with a similar core structure but different substituents.

The uniqueness of this compound lies in its specific stereochemistry and the resulting biological activities, which may differ from those of its analogs.

Properties

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

IUPAC Name

(1R)-1,14-dihydroxy-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,15,18-hexaen-17-one

InChI

InChI=1S/C20H18O6/c1-18(2)5-3-11-7-13-15(9-14(11)26-18)25-17-19(22)6-4-12(21)8-16(19)24-10-20(13,17)23/h3-9,17,22-23H,10H2,1-2H3/t17?,19?,20-/m0/s1

InChI Key

PDSPTIAGLVOKKO-UUKMXZOPSA-N

Isomeric SMILES

CC1(C=CC2=CC3=C(C=C2O1)OC4[C@@]3(COC5=CC(=O)C=CC45O)O)C

Canonical SMILES

CC1(C=CC2=CC3=C(C=C2O1)OC4C3(COC5=CC(=O)C=CC45O)O)C

Origin of Product

United States

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